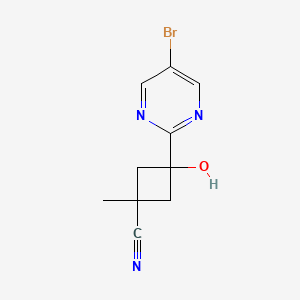
trans-3-(5-Bromo-2-pyrimidinyl)-3-hydroxy-1-methylcyclobutanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-3-(5-Bromo-2-pyrimidinyl)-3-hydroxy-1-methylcyclobutanecarbonitrile is a synthetic organic compound that belongs to the class of cyclobutanecarbonitriles. This compound is characterized by the presence of a bromopyrimidine moiety, a hydroxyl group, and a nitrile group attached to a cyclobutane ring. Such compounds are often of interest in medicinal chemistry and materials science due to their unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-(5-Bromo-2-pyrimidinyl)-3-hydroxy-1-methylcyclobutanecarbonitrile typically involves multi-step organic reactions. One possible route could involve the bromination of a pyrimidine derivative, followed by cyclization and functional group transformations to introduce the hydroxyl and nitrile groups. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Trans-3-(5-Bromo-2-pyrimidinyl)-3-hydroxy-1-methylcyclobutanecarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), Acetic acid.
Reduction: LiAlH4, Sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential as a therapeutic agent in treating diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of trans-3-(5-Bromo-2-pyrimidinyl)-3-hydroxy-1-methylcyclobutanecarbonitrile would depend on its specific biological target. It could interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(5-Bromo-2-pyrimidinyl)-3-hydroxycyclobutanecarbonitrile: Lacks the methyl group.
3-(5-Chloro-2-pyrimidinyl)-3-hydroxy-1-methylcyclobutanecarbonitrile: Has a chlorine atom instead of bromine.
3-(5-Bromo-2-pyrimidinyl)-3-hydroxy-1-methylcyclopentanecarbonitrile: Has a cyclopentane ring instead of cyclobutane.
Uniqueness
Trans-3-(5-Bromo-2-pyrimidinyl)-3-hydroxy-1-methylcyclobutanecarbonitrile is unique due to its specific combination of functional groups and ring structure, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C10H10BrN3O |
|---|---|
Molekulargewicht |
268.11 g/mol |
IUPAC-Name |
3-(5-bromopyrimidin-2-yl)-3-hydroxy-1-methylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H10BrN3O/c1-9(6-12)4-10(15,5-9)8-13-2-7(11)3-14-8/h2-3,15H,4-5H2,1H3 |
InChI-Schlüssel |
KFZUCBOPBDTYCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C1)(C2=NC=C(C=N2)Br)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


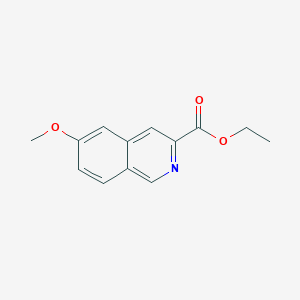
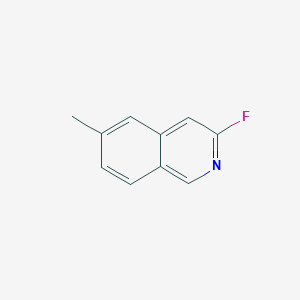
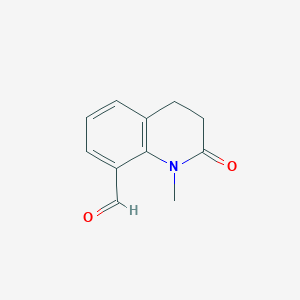
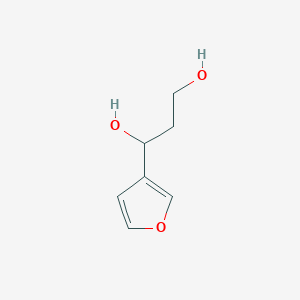
![2-Chloroimidazo[1,2-a]pyridin-6-ol](/img/structure/B13664213.png)
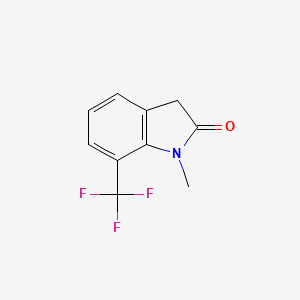
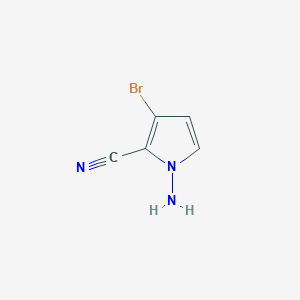
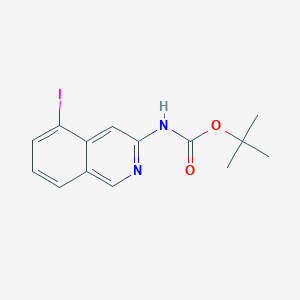

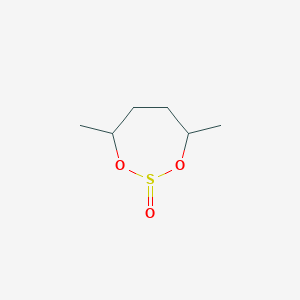

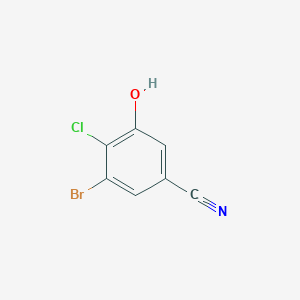
![1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrile](/img/structure/B13664263.png)
![2-(3,4-Dichlorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13664269.png)
